Dimethylketene dimer
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylketene dimer can be synthesized through several methods. One common method involves the pyrolysis of its polyester, which is formed by the base-catalyzed polymerization of dimethylketene . Another method includes the direct dimerization of dimethylketene in the presence of aluminum chloride or trialkyl phosphites . The reaction conditions typically involve heating the mixture to around 135°C with stirring and incremental addition of the catalyst over a period of hours .
Industrial Production Methods
Industrial production of this compound often involves the use of tetramethyl-1,3-cyclobutanedione and chlorobenzene as starting materials. The mixture is heated and stirred while adding anhydrous aluminum chloride incrementally. After the reaction is complete, the product is distilled at reduced pressure to obtain the β-lactone dimer .
Chemical Reactions Analysis
Types of Reactions
Dimethylketene dimer undergoes various chemical reactions, including:
Acylation Reactions: It reacts with alcohols, phenols, mercaptans, and amines to form derivatives of 2,2,4-trimethyl-3-oxovaleric acid.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, phenols, mercaptans, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions with this compound include derivatives of 2,2,4-trimethyl-3-oxovaleric acid, which are useful intermediates in organic synthesis .
Scientific Research Applications
Dimethylketene dimer has several scientific research applications, including:
Polymer Chemistry: It is used in the synthesis of polyesters and polyketones through copolymerization with other ketenes.
Organic Synthesis: It serves as a powerful acylating agent in the synthesis of various organic compounds.
Material Science: It is used in the production of hydrophobic coatings and paper sizing agents.
Mechanism of Action
The mechanism of action of dimethylketene dimer involves its high reactivity due to the presence of cumulated carbonyl and carbon-carbon double bonds. These bonds confer a partial negative charge on the end carbon and oxygen atoms and a partial positive charge on the central carbon atom, making it highly reactive in nucleophilic and electrophilic addition reactions . The compound can form critical intermediates in various organic synthesis procedures .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethylketene dimer include:
Diketene: Another reactive ketene dimer used in organic synthesis.
Alkyl Ketene Dimers: Used in paper sizing and hydrophobic coatings.
Uniqueness
This compound is unique due to its β-lactone structure, which makes it a more powerful acylating agent compared to other ketene dimers like tetramethyl-1,3-cyclobutanedione . Its ability to form stable derivatives with various nucleophiles makes it highly valuable in organic synthesis .
Properties
IUPAC Name |
3,3-dimethyl-4-propan-2-ylideneoxetan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-5(2)6-8(3,4)7(9)10-6/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAPXFKYOTAEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(C(=O)O1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185621 | |
Record name | 2-Oxetanone, 3,3-dimethyl-4-(1-methylethylidene)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-79-3 | |
Record name | Dimethylketene dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3173-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylketene dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylketene dimer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxetanone, 3,3-dimethyl-4-(1-methylethylidene)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3-isopropyliden-β-propiolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.676 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLKETENE DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19F2Y215MJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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